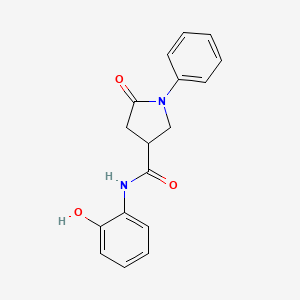
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Central Nervous System Applications
- Glycine Transporter 1 Inhibitor : A structurally similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, showed potent GlyT1 inhibitory activity, indicating potential use in central nervous system applications (Yamamoto et al., 2016).
Antimicrobial Applications
Antimicrobial Activity : Some compounds with structural similarities, such as various 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins, have shown antimicrobial activity against bacteria like Escherichia coli and fungi like Candida albicans (Brahmbhatt et al., 2010).
Antibacterial and Antifungal Properties : Similar compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have shown antibacterial and antifungal properties, which could be relevant for the compound (Katariya et al., 2021).
Insecticidal and Crop-Protection Applications
- Insecticidal Activities : Novel anthranilic diamides with structural similarities have shown efficacy in insect control, suggesting potential applications in agriculture for pest management (Lim et al., 2019).
Antiviral Activities
- Antiviral Properties : Pyrazole derivatives similar to the compound have been evaluated for antiviral activity against viruses like herpes simplex, indicating possible antiviral applications (Tantawy et al., 2012).
Materials Science and Chemistry
Ligand for Metal Complexes : Pyrazolyl and phosphinoylpyridine ligands, similar to the given compound, have been used to synthesize metal complexes with potential applications in materials science (Nyamato et al., 2015).
TRPV1 Antagonists : Pyridine derivatives, structurally related to the compound, have been investigated as TRPV1 antagonists, which are important in pain management and neurological research (Ryu et al., 2015).
Catalysis in Organic Chemistry : Pyrazolylpyridine ligands have been used in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions, suggesting potential applications in synthetic organic chemistry (Yang et al., 2012).
Propiedades
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSYXKPTNSPKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3005553.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)

